molecular formula C6H12N2O B081795 1-Nitroso-3-pipecoline CAS No. 13603-07-1

1-Nitroso-3-pipecoline

Cat. No. B081795
CAS RN: 13603-07-1
M. Wt: 128.17 g/mol
InChI Key: ADDORFBRRWECKX-UHFFFAOYSA-N
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Description

1-Nitroso-3-pipecoline (NP) is a nitrogen-containing heterocyclic compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in the synthesis of different organic compounds.

Scientific Research Applications

1-Nitroso-3-pipecoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-Nitroso-3-pipecoline has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In organic synthesis, 1-Nitroso-3-pipecoline has been used as a precursor for the synthesis of different organic compounds. In material science, 1-Nitroso-3-pipecoline has been used as a building block for the synthesis of different polymers and nanomaterials.

Mechanism Of Action

The mechanism of action of 1-Nitroso-3-pipecoline is not fully understood, but it is believed to involve the formation of reactive nitrogen species, which can react with different molecules in the body. These reactive nitrogen species can cause oxidative damage to different biomolecules, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

1-Nitroso-3-pipecoline has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-Nitroso-3-pipecoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the growth of different microbial strains, including Escherichia coli and Staphylococcus aureus. 1-Nitroso-3-pipecoline has also been shown to induce apoptosis in different cancer cell lines, including breast cancer and lung cancer cell lines.

Advantages And Limitations For Lab Experiments

1-Nitroso-3-pipecoline has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, 1-Nitroso-3-pipecoline also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-Nitroso-3-pipecoline, including the development of new synthetic methods for the production of 1-Nitroso-3-pipecoline, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, further studies are needed to fully understand the toxicity and safety profile of 1-Nitroso-3-pipecoline.
In conclusion, 1-Nitroso-3-pipecoline is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method of 1-Nitroso-3-pipecoline, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-Nitroso-3-pipecoline has shown promising results in different areas of research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

There are several methods for the synthesis of 1-Nitroso-3-pipecoline, including the reaction of pipecoline with nitrous acid, the reaction of pipecoline with nitrite, and the reaction of pipecoline with nitrosonium tetrafluoroborate. Among these methods, the reaction of pipecoline with nitrous acid is the most commonly used method for the synthesis of 1-Nitroso-3-pipecoline. This method involves the reaction of pipecoline with nitrous acid in the presence of a base to produce 1-Nitroso-3-pipecoline.

properties

CAS RN

13603-07-1

Product Name

1-Nitroso-3-pipecoline

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-methyl-1-nitrosopiperidine

InChI

InChI=1S/C6H12N2O/c1-6-3-2-4-8(5-6)7-9/h6H,2-5H2,1H3

InChI Key

ADDORFBRRWECKX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)N=O

Canonical SMILES

CC1CCCN(C1)N=O

Origin of Product

United States

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